molecular formula C16H20N4O B2848168 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1788558-16-6

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2848168
CAS No.: 1788558-16-6
M. Wt: 284.363
InChI Key: LGJIVYRNGLYNKD-UHFFFAOYSA-N
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Description

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone features a piperidine core substituted at the 4-position with a 1,2,3-triazole ring and an m-tolyl (3-methylphenyl) group attached to an ethanone moiety. This structure combines a heterocyclic amine (piperidine), a triazole (known for hydrogen bonding and metabolic stability), and a lipophilic aryl group, making it a candidate for pharmaceutical applications.

Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC/"click chemistry") .

Substitution reactions, such as nucleophilic displacement of chloroacetyl intermediates with piperidine derivatives (e.g., as seen in and ).

Purification via column chromatography and characterization by FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-8-5-15(6-9-19)20-10-7-17-18-20/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJIVYRNGLYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

  • Formation of the Triazole Ring:

  • Attachment to Piperidine: The resulting triazole is then reacted with piperidine to form the piperidine-triazole conjugate.

  • Introduction of the m-Tolyl Group: Finally, the m-tolyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with m-toluene in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, and the process would be monitored using analytical techniques such as NMR and mass spectrometry to ensure consistency.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert functional groups within the compound, such as converting ketones to alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like acyl chlorides, alkyl halides, and Lewis acids are typically employed.

Major Products Formed:

  • Oxidation Products: Various hydroxylated derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different substituents on the triazole or piperidine rings.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound's triazole ring is known for its ability to inhibit various enzymes, making it a candidate for drug development.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to enzyme active sites, inhibiting their activity, while the piperidine ring can interact with receptors, modulating their function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Amine Variations

Piperidine vs. Piperazine vs. Azepane
Compound Class Example (Evidence ID) Key Differences Impact on Properties
Piperidine-Triazole Target compound - Rigid piperidine core - Moderate solubility
Piperazine-Triazole 2-(4-Allylpiperazin-1-yl)ethanones - Piperazine offers two N-atoms for substitution - Higher polarity; improved water solubility
Azepane-Triazole 1-(Azepan-1-yl)-2-(4-m-tolyl-triazol-1-yl)ethanone (2daj, ) - 7-membered azepane ring - Increased flexibility; altered pharmacokinetics

Discussion :

  • Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to additional hydrogen-bonding sites but may suffer from reduced membrane permeability.

Aryl Group Modifications

m-Tolyl vs. Other Aryl Substituents
Aryl Group Example (Evidence ID) Key Properties Biological Relevance
m-Tolyl Target compound - Moderate lipophilicity (LogP ~3) - Balances solubility and activity
p-Chlorophenyl 1-(2,4-Dichlorophenyl)-2-triazol-ethanone (9g, ) - Electron-withdrawing -Cl groups - May enhance target affinity but reduce solubility
Fluorophenyl 2-[4-(2,4-Difluorophenyl)-triazol-1-yl]ethanone (2dan, ) - High electronegativity - Improved metabolic stability and CNS penetration

Discussion :

  • Electron-donating groups (e.g., m-tolyl) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Halogenated analogs () often exhibit stronger target binding but may require formulation adjustments due to poor solubility.

Triazole Position and Linker Variations

1,2,3-Triazole vs. Tetrazole vs. Oxadiazole
Heterocycle Example (Evidence ID) Key Features Applications
1,2,3-Triazole Target compound - Click chemistry compatibility - Antimicrobial, anticancer agents
Tetrazole 1-(1-Aryl-tetrazol-5-yl)-2-piperidin-ethanone (22–28, ) - Acidic NH proton - Bioisostere for carboxylic acids; antidiabetic applications
Oxadiazole 1-[4-(3-Thiophen-2-yl-oxadiazol-5-yl)piperidin-1-yl]-2-m-tolyl-ethanone () - Electron-deficient ring - Antifungal and kinase inhibition

Discussion :

  • Tetrazoles () are more polar, mimicking carboxylates in drug design .

Discussion :

  • The target compound’s m-tolyl group may enhance anticancer activity compared to polar analogs (e.g., hydroxypropyl derivatives in ).

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a triazole-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure features a triazole ring and a piperidine moiety, which are known to contribute to various biological activities. The molecular formula for this compound is C15H20N4OC_{15}H_{20}N_4O, with a molecular weight of 288.35 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF-76.21
Compound BHepG20.32
Erlotinib (reference)MCF-72.51

In a study by researchers investigating indolyl-triazole hybrids, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 and HepG2 cells, suggesting that similar modifications to the triazole structure could enhance anticancer activity .

Enzyme Inhibition

Triazole derivatives are also recognized for their ability to inhibit specific enzymes. Notably, compounds with triazole structures have been reported to act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

CompoundEnzyme TargetIC50 (nM)
Compound CMAO-A75
Compound DMAO-B136

The inhibition of MAO-A and MAO-B by such compounds indicates their potential use in treating neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that certain triazole derivatives can induce cell cycle arrest at specific phases (G2/M and S phases), leading to apoptosis in cancer cells .
  • Enzyme Interaction : The interaction with key enzymes like PARP and EGFR suggests that these compounds may interfere with signaling pathways critical for cancer cell survival .

Case Studies

A notable case study involved testing a series of triazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced the anticancer properties of these compounds.

Study Overview

In one study, researchers synthesized several triazole derivatives and evaluated their cytotoxicity using MTT assays:

  • Results : Compounds with p-chloro substitutions showed enhanced activity against MCF-7 cells.

This highlights the importance of structural modifications in optimizing the biological activity of triazole-based compounds.

Q & A

Q. What are the optimized synthetic routes for 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step pathways, including:

  • Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Piperidine functionalization via nucleophilic substitution or reductive amination.
  • Coupling reactions to attach the m-tolyl group, often using acyl chloride intermediates.
    Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) to verify regiochemistry and HPLC to assess purity (>95%). For example, the triazole-piperidine intermediate is confirmed by ¹H NMR peaks at δ 7.8–8.1 ppm (triazole protons) and δ 3.5–4.0 ppm (piperidine CH₂ groups) .

Q. How is the molecular structure confirmed post-synthesis?

Answer: Structural validation employs:

  • FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone group).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₄O: 299.1614; observed: 299.1612).
  • X-ray crystallography : Resolves stereochemistry using programs like SHELXL for refinement, with R-factors <0.05 for high-resolution datasets .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

  • Docking : Identifies binding poses in enzyme active sites (e.g., kinases) with scoring functions (ΔG < -8 kcal/mol suggests strong affinity).
  • Pharmacophore mapping : Aligns triazole and m-tolyl groups with hydrophobic/π-π interaction hotspots.
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd < 1 μM indicates high potency) .

Q. How to resolve discrepancies in reported biological activities across studies?

Answer: Contradictions may arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid solvent effects.
  • Assay conditions : Validate cytotoxicity (e.g., MTT vs. ATP-luciferase assays) with controls for mitochondrial interference.
  • Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to compare half-lives (t₁/₂ > 30 min preferred). Cross-reference with structural analogs (e.g., piperazine vs. piperidine derivatives) to isolate substituent effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (≥90% yield vs. 70% without).
  • Solvent optimization : Ethanol/water mixtures reduce byproducts in cyclization steps.
  • Flow chemistry : Enhances reproducibility for exothermic reactions (e.g., triazole formation) with residence times <5 min .

Q. How to analyze the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24h. Monitor degradation via UHPLC-MS ; >90% remaining indicates robustness.
  • Photostability : Expose to UV light (ICH Q1B guidelines); significant degradation (>10%) necessitates formulation adjustments (e.g., opaque storage) .

Methodological Challenges and Solutions

Q. How to address low crystallinity for X-ray analysis?

Answer:

  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice packing.
  • Cryoprotection : Soak crystals in glycerol before flash-cooling (100 K) to reduce ice formation.
  • SHELXL refinement : Use TWIN and BASF commands to model twinning in low-symmetry space groups .

Q. What in vitro assays best prioritize in vivo testing?

Answer:

  • Selectivity panels : Screen against 50+ kinases/enzymes to identify off-target effects (IC₅₀ >10× target IC₅₀).
  • ADME-Tox profiling : Assess CYP450 inhibition (IC₅₀ <1 μM indicates high risk) and Ames test for mutagenicity.
  • 3D tumor spheroids : Model penetration in hypoxic cores using fluorescence microscopy .

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